Indeglitazar

Description

Properties

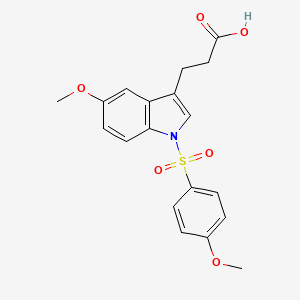

IUPAC Name |

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPALHOKRBVHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003567 | |

| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835619-41-5 | |

| Record name | Indeglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indeglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indeglitazar on PPAR Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeglitazar (PPM-204) is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting activity towards all three isoforms: PPARα, PPARγ, and PPARδ.[1][2] Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus, its mechanism of action is characterized by a balanced activation of the PPAR triad, with a notable partial agonism towards PPARγ. This selective modulation is a key design feature aimed at harnessing the therapeutic benefits of PPAR activation while mitigating the adverse effects associated with full PPARγ agonists.[3][4] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the activity of this compound on PPAR isoforms.

Introduction to PPARs and this compound

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity and glucose homeostasis.

-

PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in improving lipid profiles.

This compound was developed to simultaneously engage all three PPAR isoforms, with the hypothesis that a pan-agonist would offer a multi-faceted approach to treating metabolic disorders like Type 2 Diabetes by addressing dyslipidemia, insulin resistance, and glucose intolerance concurrently.[4] A key feature of this compound is its partial agonism at the PPARγ receptor, a strategy to reduce the risk of side effects such as weight gain and fluid retention that have been observed with full PPARγ agonists.

Quantitative Analysis of this compound's Activity on PPAR Isoforms

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for its interaction with each PPAR isoform.

Table 1: Potency (EC50) of this compound on PPAR Isoforms

| PPAR Isoform | Cell-Based Transactivation Assay EC50 (µM) | Biochemical Assay EC50 (µM) |

| PPARα | 0.99 | 0.51 |

| PPARγ | 0.85 | 0.37 |

| PPARδ | 1.3 | 2.7 |

Data sourced from Artis et al., 2009.

Table 2: Efficacy (Partial Agonism) of this compound on PPAR Isoforms

| PPAR Isoform | Efficacy (% of Maximal Response vs. Full Agonist) | Reference Full Agonist |

| PPARγ | 45% ± 10% | Rosiglitazone |

| PPARδ | 67% ± 18% | L-165041 |

Data sourced from Artis et al., 2009.

Table 3: Functional Activity of this compound in an Adipocyte Differentiation Assay

| Compound | EC50 (µM) |

| This compound | 0.32 |

| Rosiglitazone | 0.013 |

In an assay of preadipocyte differentiation, this compound demonstrated a lower potency compared to the full PPARγ agonist Rosiglitazone, although the maximal response was comparable.

Signaling Pathways

Upon binding to its ligand, such as this compound, a PPAR isoform undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Indeglitazar's Partial Agonism on PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of Indeglitazar's partial agonism on the Peroxisome Proliferator-Activated Receptor γ (PPARγ). By delving into its unique binding mode and the subsequent structural and functional consequences, this document provides a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction to PPARγ and the Significance of Partial Agonism

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It is a key regulator of adipogenesis, fatty acid metabolism, and insulin sensitivity.[1][3] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been effective in treating type 2 diabetes mellitus (T2DM). However, their use has been associated with undesirable side effects, including weight gain and fluid retention.

Partial agonists, also known as Selective PPARγ Modulators (SPPARMs), represent a promising therapeutic alternative. These molecules are designed to elicit a submaximal transcriptional response compared to full agonists, thereby retaining the beneficial insulin-sensitizing effects while potentially mitigating the adverse side effects. This compound is a pan-PPAR agonist with a notable partial agonist profile specifically towards PPARγ. Understanding the structural basis for this partial agonism is crucial for the rational design of next-generation SPPARMs with improved therapeutic profiles.

The Structural Hallmarks of this compound's Interaction with PPARγ

Crystallographic studies of this compound in complex with the ligand-binding domain (LBD) of PPARγ have revealed a distinct binding mode that differentiates it from full agonists like rosiglitazone.

The key structural features underpinning this compound's partial agonism are:

-

A Water-Mediated Hydrogen Bond Network: Unlike full agonists that directly interact with key residues in the LBD, this compound's propionic acid moiety forms a hydrogen bond with Tyr-327 on helix 4/5 through a mediating water molecule. This water molecule is also within hydrogen bonding distance of one of the sulfonamide oxygens of this compound.

-

Displacement of Key Residues: The presence of this water molecule causes a significant displacement of the side-chain hydroxyl group of Tyr-327 by over 2 Å compared to its position in the rosiglitazone-bound structure.

-

Destabilization of the Activation Function-2 (AF-2) Helix: Tyr-327, along with His-323 and His-449, plays a crucial role in stabilizing the AF-2 helix (helix 12), which is essential for the recruitment of co-activators and subsequent transcriptional activation. The readjustment of the hydrogen bond network due to the water-mediated interaction leads to a less stable binding of the AF-2 helix. This destabilization is a hallmark of partial agonism.

-

Unique Scaffold Orientation: The indole core of this compound binds centrally in "Pocket A" of the PPARγ LBD, a feature that distinguishes it from many other PPAR ligands.

These subtle yet critical structural differences in the ligand-receptor interaction translate into a reduced ability to stabilize the active conformation of the receptor, leading to a lower level of transcriptional activation.

Quantitative Analysis of this compound's Activity

The partial agonism of this compound on PPARγ is reflected in various quantitative measures of its activity, from cellular assays to in vivo models.

| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference Compound | Fold Difference (Full vs. Partial) | Reference |

| Preadipocyte Differentiation (EC50) | 0.32 µM | 0.013 µM | - | ~25x less potent | |

| PPARγ Transcriptional Activation | ~40% of full response | 100% | - | ~2.5x lower efficacy | |

| Adiponectin Expression in Mature Adipocytes | ~50% of rosiglitazone-induced levels | 100% | - | ~2x lower | |

| Adiponectin Levels in ob/ob Mice (14 days) | 1.9-fold increase | 3.5-fold increase | Pioglitazone | ~1.8x lower increase |

Experimental Protocols

Proximity-Based Co-activator Recruitment Assay

This assay identifies compounds that modulate the interaction between the PPARγ LBD and a co-activator peptide.

-

Reagents: His-tagged PPARγ LBD, biotin-labeled co-activator peptide (e.g., from PGC1α, SRC1), streptavidin-coated donor beads, anti-His antibody-conjugated acceptor beads, test compounds.

-

Procedure:

-

Incubate the His-tagged PPARγ LBD with the test compound at a concentration of 100 µM.

-

Add the biotinylated co-activator peptide.

-

Add the streptavidin-coated donor beads and anti-His acceptor beads.

-

Incubate to allow for binding.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates ligand-induced recruitment of the co-activator.

-

Cellular Transcriptional Transactivation Assay

This assay measures the ability of a compound to activate gene expression through PPARγ in a cellular context.

-

Cell Line: A suitable cell line, such as U2OS or HEK293T, is used.

-

Plasmids:

-

An expression vector for full-length PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid for normalization (e.g., expressing β-galactosidase).

-

-

Procedure:

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) or a reference full agonist (e.g., rosiglitazone).

-

Lyse the cells and measure luciferase and β-galactosidase activity.

-

Normalize the luciferase activity to the β-galactosidase activity to determine the fold activation of transcription.

-

X-ray Crystallography of PPARγ-Ligand Complexes

This method provides high-resolution structural information on the binding of a ligand to the PPARγ LBD.

-

Protein Expression and Purification: Express the human PPARγ LBD (e.g., amino acids 203-477) in E. coli and purify it using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified PPARγ LBD with a molar excess of the ligand (this compound) and a co-activator peptide (e.g., from SRC-1).

-

Crystallization:

-

Set up crystallization trials using the hanging drop vapor diffusion method.

-

A typical reservoir solution contains 27% polyethylene glycol (PEG) 4000, 0.1 M Bis-Tris buffer at pH 6.5, and 0.2 M ammonium acetate.

-

-

Data Collection and Structure Determination:

-

Soak the crystals in a cryoprotectant solution (e.g., reservoir solution with 5% glycerol) and flash-freeze in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the crystal structure using molecular replacement and refine the model.

-

Visualizing the Molecular Mechanisms

PPARγ Signaling Pathway

Caption: PPARγ signaling pathway activation by full and partial agonists.

Experimental Workflow for Ligand Characterization

Caption: Workflow for the discovery and characterization of PPARγ modulators.

This compound's Interaction with the PPARγ Ligand Binding Domain

Caption: Schematic of this compound's water-mediated interaction in the PPARγ LBD.

Conclusion

The partial agonism of this compound on PPARγ is a direct consequence of its unique, water-mediated binding mode within the ligand-binding domain. This subtle structural alteration leads to a destabilization of the AF-2 helix, resulting in reduced co-activator recruitment and a blunted transcriptional response. This mechanism effectively uncouples the potent insulin-sensitizing effects from the full adipogenic activity, offering a promising strategy for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders. The detailed understanding of this structural basis provides a valuable blueprint for the future design of next-generation SPPARMs.

References

Indeglitazar's Downstream Signaling in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways of indeglitazar in adipocytes. This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ[1][2][3]. Its unique profile, characterized by partial agonism towards PPARγ, offers a potential therapeutic advantage in managing type 2 diabetes mellitus by mitigating the side effects associated with full PPARγ agonists[4][5]. This document provides a comprehensive overview of its mechanism of action, quantitative data from comparative studies, detailed experimental protocols, and visualizations of the key signaling cascades.

Mechanism of Action: A Trifecta of PPAR Activation

This compound exerts its effects by binding to and activating all three PPAR isotypes, each playing a distinct yet complementary role in adipocyte biology.

-

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): As the master regulator of adipogenesis, PPARγ controls the differentiation of preadipocytes into mature, insulin-sensitive adipocytes capable of storing lipids. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are potent insulin sensitizers but can lead to side effects like weight gain and fluid retention. This compound functions as a partial agonist for PPARγ. The structural basis for this partial agonism lies in the interaction of this compound with the ligand-binding domain of PPARγ, which involves a water molecule-mediated interaction that results in a distinct conformational change compared to full agonists. This leads to a less potent induction of adipocyte differentiation and a reduced stimulation of certain target genes, such as adiponectin, compared to full agonists.

-

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): Primarily known for its role in the liver, PPARα is also expressed in adipose tissue and is a key regulator of fatty acid catabolism. Its activation in adipocytes promotes the expression of genes involved in fatty acid oxidation, thereby increasing energy expenditure. The activation of PPARα by this compound is thought to contribute to its beneficial effects on lipid profiles.

-

PPARδ (Peroxisome Proliferator-Activated Receptor Delta): Ubiquitously expressed, PPARδ also plays a significant role in fatty acid oxidation and energy homeostasis in adipocytes. Activation of PPARδ can enhance mitochondrial function and protect against fatty acid-induced dysfunction. This compound's agonism at PPARδ likely contributes to the overall metabolic benefits observed with treatment.

Downstream Signaling Pathways in Adipocytes

Upon activation by this compound, each PPAR isotype heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARγ-Mediated Signaling

Activation of PPARγ by this compound initiates a transcriptional cascade that governs adipogenesis and insulin sensitivity. However, due to its partial agonism, the magnitude of this response is attenuated compared to full agonists.

Key Downstream Effects:

-

Adipogenesis: PPARγ activation is necessary for the differentiation of preadipocytes into mature adipocytes. This compound promotes this process, though less potently than full agonists like rosiglitazone.

-

Lipid Metabolism: It upregulates genes involved in fatty acid uptake and storage, such as Fabp4 (Fatty Acid Binding Protein 4) and CD36.

-

Insulin Sensitization: A key target gene is Adipoq (adiponectin), an adipokine that enhances insulin sensitivity in other tissues. This compound stimulates adiponectin expression to a lesser extent than full PPARγ agonists.

PPARα-Mediated Signaling

This compound's activation of PPARα in adipocytes primarily influences fatty acid oxidation and energy expenditure.

Key Downstream Effects:

-

Fatty Acid Oxidation: Upregulates genes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).

-

Thermogenesis: May contribute to the "browning" of white adipose tissue by inducing the expression of thermogenic genes like Uncoupling Protein 1 (UCP1).

-

Lipid Transport: Regulates the expression of genes involved in fatty acid transport.

PPARδ-Mediated Signaling

The activation of PPARδ by this compound in adipocytes contributes to enhanced fatty acid metabolism and overall energy homeostasis.

Key Downstream Effects:

-

Fatty Acid Oxidation: Similar to PPARα, it stimulates the expression of genes involved in fatty acid oxidation.

-

Mitochondrial Biogenesis: May promote the formation of new mitochondria, thereby increasing the oxidative capacity of adipocytes.

-

Glucose Metabolism: Can influence glucose utilization in adipocytes.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro and in vivo studies, comparing the effects of this compound with full PPARγ agonists.

Table 1: In Vitro Preadipocyte Differentiation

| Compound | EC50 (μM) | Maximal Response | Reference |

| This compound | 0.32 | Comparable to Rosiglitazone | |

| Rosiglitazone | 0.013 | 100% |

Table 2: In Vivo Effects on Adiponectin Levels in ob/ob Mice (14-day treatment)

| Treatment | Adiponectin Level Increase | Reference |

| This compound | 1.9-fold | |

| Pioglitazone | 3.5-fold |

Table 3: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats (3-week treatment)

| Parameter | Vehicle | This compound (10 mg/kg) | % Change | Reference |

| Glucose (mg/dL) | 450 | 150 | -67% | |

| HbA1c (%) | 9.5 | 6.5 | -32% | |

| Triglycerides (mg/dL) | 1200 | 300 | -75% | |

| Total Cholesterol (mg/dL) | 250 | 150 | -40% | |

| Adiponectin (mcg/mL) | 4.9 | 4.8 | -2% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and PPAR agonists in adipocytes.

3T3-L1 Preadipocyte Differentiation Assay

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound, Rosiglitazone (or other test compounds)

Procedure:

-

Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.

-

Two days post-confluence (Day 0), replace the medium with Differentiation Medium I containing the desired concentration of the test compound (e.g., this compound or rosiglitazone) or vehicle control.

-

On Day 2, replace the medium with Differentiation Medium II containing the test compound or vehicle.

-

On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium II containing the test compound or vehicle.

-

Continue the culture for 8-10 days to allow for full differentiation, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

60% Isopropanol

-

Hematoxylin solution (optional, for nuclear staining)

-

100% Isopropanol (for quantification)

Procedure for Staining:

-

Wash the differentiated cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Wash the cells twice with deionized water.

-

Wash the cells once with 60% isopropanol for 5 minutes.

-

Allow the wells to dry completely.

-

Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water) and filtering it.

-

Add the Oil Red O working solution to each well, ensuring complete coverage of the cells, and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the wells 3-4 times with deionized water until the excess stain is removed.

-

(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

-

Add water to the wells to prevent drying and visualize the lipid droplets under a microscope.

Procedure for Quantification:

-

After staining and washing, completely dry the wells.

-

Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Transfer the isopropanol-dye solution to a 96-well plate.

-

Measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.

Western Blotting for Protein Analysis

This protocol outlines the general steps for detecting and quantifying specific proteins (e.g., PPARγ, Adiponectin) in adipocyte lysates.

Materials:

-

Differentiated adipocytes or adipose tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

For cultured adipocytes, wash cells with ice-cold PBS and lyse in RIPA buffer.

-

For adipose tissue, homogenize the tissue in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This comprehensive guide provides a detailed overview of the downstream signaling pathways of this compound in adipocytes, supported by quantitative data and experimental protocols. It is intended to be a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microarray Analyses during Adipogenesis: Understanding the Effects of Wnt Signaling on Adipogenesis and the Roles of Liver X Receptor α in Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Indeglitazar on Target Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeglitazar is a potent peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting all three PPAR isoforms (α, γ, and δ) with a distinct activity profile. As a modulator of key transcriptional regulators of metabolism, this compound has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences target gene expression. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of PPAR-targeted therapeutics.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The three identified isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in the regulation of a myriad of physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] Dysregulation of PPAR signaling is implicated in the pathophysiology of various metabolic disorders, making these receptors attractive targets for therapeutic intervention.

This compound is a small molecule that acts as a pan-agonist of PPARs, meaning it can bind to and activate all three isoforms.[1][3][4] This broad-spectrum activity allows this compound to simultaneously influence a wide range of metabolic pathways, potentially offering a more comprehensive therapeutic effect compared to isoform-selective agonists. Notably, this compound exhibits a partial agonist response towards PPARγ, a characteristic that may mitigate some of the side effects associated with full PPARγ agonists. This guide delves into the molecular pharmacology of this compound, with a specific focus on its impact on the expression of downstream target genes.

Mechanism of Action: The PPAR Signaling Pathway

This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARδ. This binding event initiates a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. The recruitment of the co-activator complex, which includes histone acetyltransferases (HATs), leads to the modification of chromatin structure and the initiation of transcription of the downstream target genes.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Indeglitazar: A Pan-PPAR Agonist for the Comprehensive Regulation of Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indeglitazar is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), demonstrating significant promise in the integrated management of dyslipidemia and other metabolic disorders. By simultaneously activating PPARα, PPARγ, and PPARδ, this compound orchestrates a multi-faceted regulation of lipid metabolism, encompassing fatty acid oxidation, lipid storage, and energy homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its role in regulating lipid metabolism. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visually represents the underlying signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and obesity, represents a significant global health challenge. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as key regulators of lipid and glucose metabolism, making them attractive therapeutic targets.[1][2] The PPAR family consists of three isoforms:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates fatty acid oxidation.[1][3]

-

PPARγ: Predominantly found in adipose tissue, where it governs adipocyte differentiation, promotes lipid storage, and enhances insulin sensitivity.[4]

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a crucial role in fatty acid metabolism and energy homeostasis, particularly in skeletal muscle.

This compound was developed as a pan-agonist to harness the synergistic benefits of activating all three PPAR isoforms, aiming for a comprehensive treatment of metabolic diseases. This guide delves into the molecular mechanisms and preclinical evidence supporting this compound's role in the intricate regulation of lipid metabolism.

Mechanism of Action: A Trifecta of PPAR Activation

This compound exerts its effects by binding to and activating PPARα, PPARγ, and PPARδ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in lipid metabolism.

PPARα Activation: Fueling Fatty Acid Oxidation

Activation of PPARα by this compound in the liver and other tissues leads to the upregulation of genes involved in multiple stages of fatty acid catabolism:

-

Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins facilitates the entry of fatty acids into cells.

-

Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes such as Acyl-CoA oxidase (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1) enhances the breakdown of fatty acids in both mitochondria and peroxisomes.

-

Ketogenesis: During periods of high fatty acid oxidation, PPARα activation promotes the formation of ketone bodies, providing an alternative energy source for extrahepatic tissues.

PPARγ Activation: Regulating Lipid Storage and Insulin Sensitivity

This compound's partial agonism on PPARγ contributes to its favorable metabolic profile by:

-

Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature adipocytes, which are specialized for safe lipid storage.

-

Fatty Acid Uptake and Storage: Increasing the expression of genes involved in fatty acid uptake and triglyceride synthesis in adipose tissue, thereby sequestering lipids from circulation and non-adipose tissues.

-

Adiponectin Secretion: While this compound shows a less potent effect on adiponectin expression compared to full PPARγ agonists, it still modestly increases the secretion of this insulin-sensitizing adipokine.

PPARδ Activation: Enhancing Energy Expenditure

The activation of PPARδ by this compound primarily influences energy homeostasis by:

-

Switching Fuel Preference: Promoting a shift from glucose to lipid utilization for energy production, particularly in skeletal muscle.

-

Increasing Fatty Acid Catabolism: Upregulating genes involved in fatty acid oxidation in muscle and adipose tissue.

The combined activation of all three PPAR isoforms by this compound results in a synergistic effect, leading to a comprehensive improvement in the lipid profile, including reduced triglycerides and cholesterol, and enhanced insulin sensitivity.

Quantitative Data from Preclinical Studies

This compound has demonstrated significant efficacy in improving lipid profiles and other metabolic parameters in various preclinical animal models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in the Zucker Diabetic Fatty (ZDF) Rat Model

| Parameter | Vehicle | This compound (10 mg/kg/day, i.v. for 3 weeks) | % Change |

| Glucose (mg/dL) | 450 | 150 | -66.7% |

| HbA1c (%) | 8.5 | 5.5 | -35.3% |

| Triglycerides (mg/dL) | 1200 | 300 | -75.0% |

| Total Cholesterol (mg/dL) | 250 | 150 | -40.0% |

| Adiponectin (mcg/ml) | 4.9 | 4.8 | -2.0% |

Table 2: In Vivo Efficacy of this compound in the ob/ob Mouse Model of Diabetes

| Parameter | Vehicle | This compound (10 mg/kg/day, p.o. for 14 days) | Pioglitazone (30 mg/kg/day, p.o. for 14 days) |

| Glucose (mg/dL) | 250 | 150 | 160 |

| Insulin (ng/mL) | 58.4 | 46.7 | Not Reported |

| Triglycerides (mg/dL) | 150 | 100 | 110 |

| Free Fatty Acids (mM) | 1.1 | 0.71 | 0.75 |

| Adiponectin (mcg/ml) | 9.5 | 18.1 | 33.0 |

Table 3: Effects of this compound in a High-Fat Diet Hamster Model

| Parameter | Control | This compound (30 mg/kg/day, p.o. for 2 weeks) | Fenofibrate |

| Body Weight Change (g) | Increase | Significant Decrease | No Significant Change |

| Fed Triglycerides (mg/dL) | Elevated | Significantly Reduced | Not Significantly Reduced |

| Fasted Triglycerides (mg/dL) | Elevated | Significantly Reduced | Not Significantly Reduced |

Table 4: Effects of this compound in Obese Bonnet Macaques

| Treatment | Duration | Effect on Body Weight |

| This compound (dose-dependent) | 6 weeks | Dose-dependent decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on lipid metabolism.

Preadipocyte Differentiation Assay

Objective: To assess the potential of this compound to induce the differentiation of preadipocytes into mature, lipid-storing adipocytes, primarily as a measure of its PPARγ activity.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Differentiation Induction: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin) supplemented with varying concentrations of this compound or a reference compound (e.g., rosiglitazone).

-

Maturation: After 2-3 days, the differentiation medium is replaced with a maturation medium (e.g., DMEM with 10% FBS and 1.7 µM insulin) containing the test compounds. This medium is replenished every 2-3 days.

-

Assessment of Differentiation: After 8-10 days, the extent of differentiation is quantified. This is typically done by:

-

Oil Red O Staining: Cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains the intracellular lipid droplets characteristic of mature adipocytes. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as adiponectin and fatty acid-binding protein 4 (FABP4/aP2), is measured using techniques like TaqMan real-time PCR.

-

Mass Spectrometry-Based Lipidomics Analysis

Objective: To obtain a comprehensive profile of lipid species in biological samples (e.g., plasma, liver tissue) from animals treated with this compound to understand its global impact on lipid metabolism.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Biological samples are homogenized.

-

Lipids are extracted using a solvent-based method, such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol mixture to separate lipids from other cellular components.

-

-

Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using liquid chromatography (LC). Reversed-phase LC is commonly employed for separating lipid classes.

-

Mass Spectrometry (MS) Analysis: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the lipid ions, allowing for their identification and quantification. High-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF) or Orbitrap instruments are often used for untargeted lipidomics.

-

Data Analysis: The raw MS data is processed to identify and quantify individual lipid species. This involves peak picking, alignment, and comparison to lipid databases (e.g., LIPID MAPS). Statistical analysis is then performed to identify significant changes in lipid profiles between treatment groups.

TaqMan Gene Expression Analysis

Objective: To quantify the expression levels of specific genes involved in lipid metabolism in response to this compound treatment.

Methodology:

-

RNA Extraction: Total RNA is isolated from cells or tissues of interest using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time polymerase chain reaction (PCR) with TaqMan gene expression assays. These assays include:

-

A pair of unlabeled PCR primers that are specific to the target gene.

-

A target-specific probe with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end.

-

-

Detection: During the PCR amplification, the Taq polymerase's 5' nuclease activity cleaves the probe, separating the reporter from the quencher and resulting in a fluorescent signal. The intensity of this signal is proportional to the amount of PCR product and is measured in real-time.

-

Quantification: The expression level of the target gene is quantified relative to an endogenous control gene (a housekeeping gene with stable expression) using the comparative Ct (ΔΔCt) method.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound represents a promising therapeutic agent for the management of dyslipidemia and related metabolic disorders due to its unique ability to activate all three PPAR isoforms. Its pan-agonist activity allows for a comprehensive and synergistic regulation of lipid metabolism, addressing multiple pathological aspects of the metabolic syndrome. The preclinical data robustly support its efficacy in improving lipid profiles and insulin sensitivity. The detailed experimental protocols and visual representations of the underlying mechanisms provided in this guide are intended to facilitate further research into this compound and the development of novel pan-PPAR agonists for the treatment of metabolic diseases.

References

Indeglitazar: A Pan-PPAR Agonist Approach to Enhancing Insulin Sensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indeglitazar is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), demonstrating a unique mechanism for improving insulin sensitivity. By simultaneously activating all three PPAR isoforms (α, γ, and δ), this compound modulates a complex network of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation. A key feature of this compound is its partial agonism towards PPARγ, a characteristic designed to mitigate the adverse effects associated with full PPARγ agonists while retaining significant insulin-sensitizing effects. This guide provides a comprehensive overview of the molecular mechanisms, preclinical efficacy, and key experimental methodologies related to this compound's action on insulin sensitivity, intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Role of PPARs in Insulin Sensitivity

Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as ligand-activated transcription factors.[1] The three isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in regulating energy homeostasis and metabolic processes.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[2]

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature, insulin-sensitive fat cells.[3] PPARγ activation also influences the expression of adipokines, such as adiponectin, which have insulin-sensitizing effects.[4]

-

PPARδ: Ubiquitously expressed, PPARδ activation is associated with increased fatty acid oxidation and improved lipid profiles.

Dysregulation of PPAR signaling is implicated in the pathophysiology of type 2 diabetes and the metabolic syndrome. Agonists of these receptors, therefore, represent a promising therapeutic strategy for improving insulin sensitivity.

This compound: A Pan-Agonist with a Differentiated Profile

This compound was developed as a pan-PPAR agonist with a distinct profile of partial agonism towards PPARγ.[5] This was a strategic design to harness the beneficial metabolic effects of activating all three PPAR isoforms while minimizing the side effects, such as weight gain and edema, linked to full PPARγ activation.

Molecular Mechanism of Action

This compound binds to the ligand-binding domains of PPARα, PPARγ, and PPARδ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The partial agonism of this compound on PPARγ is attributed to its unique binding mode. Co-crystallography studies have revealed that a water molecule mediates the interaction between this compound and the PPARγ ligand-binding domain, resulting in a distinct conformational change compared to that induced by full agonists. This leads to a reduced transcriptional activation of some PPARγ target genes, contributing to its favorable side-effect profile.

Preclinical Efficacy: In Vivo and In Vitro Evidence

Preclinical studies in various animal models of insulin resistance and diabetes have demonstrated the efficacy of this compound in improving metabolic parameters.

In Vivo Studies

Zucker Diabetic Fatty (ZDF) Rat Model: Treatment of ZDF rats with this compound resulted in significant improvements in glucose homeostasis and lipid profiles, as detailed in the table below.

| Parameter | Vehicle | This compound (10 mg/kg) | % Change |

| Glucose (mg/dL) | 450 | 250 | -44.4% |

| HbA1c (%) | 8.5 | 6.5 | -23.5% |

| Triglycerides (mg/dL) | 800 | 300 | -62.5% |

| Total Cholesterol (mg/dL) | 200 | 120 | -40.0% |

| Adiponectin (µg/mL) | 4.9 | 4.8 | -2.0% |

Table 1: Effects of this compound on metabolic parameters in Zucker rats after 3 weeks of treatment.

ob/ob Mouse Model: In the ob/ob mouse model of obesity and insulin resistance, oral administration of this compound led to significant reductions in glucose, insulin, and triglycerides.

| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) |

| Glucose (mg/dL) | 350 | 150 | 160 |

| Insulin (ng/mL) | 50 | 20 | 30 |

| Triglycerides (mg/dL) | 250 | 100 | 120 |

| Free Fatty Acids (mM) | 1.5 | 0.8 | 0.9 |

| Adiponectin (fold increase) | 1.0 | 1.9 | 3.5 |

Table 2: Comparative effects of this compound and Pioglitazone in ob/ob mice after 14 days of treatment.

Notably, while both this compound and the full PPARγ agonist Pioglitazone improved glucose and lipid parameters, this compound had a less pronounced effect on adiponectin levels, suggesting an adiponectin-independent component to its insulin-sensitizing action.

Cellular Mechanisms

This compound's effects on insulin sensitivity are mediated by its influence on various cellular processes, primarily in adipocytes and skeletal muscle.

-

Adipocyte Differentiation: As a partial agonist of PPARγ, this compound is less potent in promoting adipocyte differentiation compared to full agonists. This may contribute to the reduced weight gain observed in animal studies.

-

Glucose Uptake: Activation of PPARγ by this compound is expected to enhance insulin-stimulated glucose uptake in adipocytes, partly through the upregulation of the glucose transporter GLUT4.

-

Fatty Acid Metabolism: By activating PPARα and PPARδ, this compound stimulates fatty acid oxidation in skeletal muscle and liver, reducing the accumulation of lipid intermediates that can cause insulin resistance.

Signaling Pathways Modulated by this compound

The insulin-sensitizing effects of this compound are a result of the integrated activation of downstream signaling pathways of all three PPAR isoforms.

Key Experimental Protocols

Transcriptional Transactivation Assay

This assay is used to determine the functional potency and efficacy of a compound as a PPAR agonist.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for a specific PPAR isoform. The addition of a PPAR agonist leads to the activation of the receptor, which then binds to the PPRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the agonist activity.

Protocol Outline:

-

Cell Culture: Plate suitable host cells (e.g., HEK293T) in 96-well plates.

-

Transfection: Co-transfect cells with:

-

A PPRE-driven luciferase reporter plasmid.

-

An expression plasmid for the desired PPAR isoform (α, γ, or δ).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist.

-

Lysis and Reporter Assay: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine EC50 and maximal efficacy.

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with a differentiation-inducing cocktail, which typically includes a PPARγ agonist. The extent of differentiation is then quantified by staining for lipid accumulation using Oil Red O.

Protocol Outline:

-

Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Induction of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing:

-

DMEM with 10% Fetal Bovine Serum

-

Insulin

-

Dexamethasone

-

IBMX (3-isobutyl-1-methylxanthine)

-

This compound or a reference PPARγ agonist at various concentrations.

-

-

Maturation: After 2-3 days, replace the induction medium with a maturation medium (containing insulin and the test compound) and continue the culture for another 4-6 days, changing the medium every 2 days.

-

Staining:

-

Wash the cells with PBS and fix with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

-

Quantification:

-

Visually assess the degree of differentiation under a microscope.

-

For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).

-

Conclusion

This compound represents a sophisticated approach to improving insulin sensitivity through the pan-activation of PPAR isoforms, with a key design feature of partial PPARγ agonism. Preclinical data strongly support its efficacy in improving glucose and lipid metabolism. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced mechanisms of this compound and other PPAR modulators. The continued exploration of such compounds holds significant promise for the development of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

Indeglitazar's In Vivo Effect on Adiponectin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of indeglitazar on adiponectin levels, drawing from preclinical studies. This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARδ, and notably, partial agonism towards PPARγ.[1][2] This distinct pharmacological profile influences its effect on adiponectin, a key adipokine in glucose homeostasis and insulin sensitization.

Core Findings

In vivo studies demonstrate that this compound has a modest and model-dependent effect on circulating adiponectin levels, distinguishing it from full PPARγ agonists. While full agonists like pioglitazone and rosiglitazone typically induce a robust increase in adiponectin, this compound's impact is attenuated, a characteristic attributed to its partial PPARγ agonism.[1][2][3] This suggests that the metabolic benefits of this compound, such as improvements in glucose and lipid profiles, may be achieved through mechanisms that are at least partially independent of significant elevations in adiponectin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effect of this compound on plasma adiponectin levels in different animal models of diabetes and insulin resistance.

Table 1: Effect of this compound on Plasma Adiponectin in the Zucker Rat Model

| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Mean Plasma Adiponectin (mcg/mL) | Fold Change vs. Vehicle |

| Zucker Rat | Vehicle | N/A | Intravenous | 21 days | 4.9 | N/A |

| Zucker Rat | This compound | 10 mg/kg | Intravenous | 21 days | 4.8 | ~0.98 |

Data sourced from studies on a Zucker rat model of diabetes.

Table 2: Effect of this compound on Plasma Adiponectin in the ob/ob Mouse Model

| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Fold Increase in Adiponectin |

| ob/ob Mouse | This compound | 10 mg/kg | Oral | 14 days | 1.9 |

| ob/ob Mouse | Pioglitazone | 30 mg/kg | Oral | 14 days | 3.5 |

Data sourced from a study in a B6.V-Lepob/ob mouse model of diabetes and insulin resistance.

Experimental Protocols

Zucker Rat Study

-

Animal Model: The study utilized the Zucker rat, a well-established model of obesity and type 2 diabetes.

-

Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg once daily for a period of 3 weeks. A vehicle-treated group served as the control.

-

Sample Collection and Analysis: Blood samples were collected before the initiation of treatment and at day 21. Plasma adiponectin levels were measured to determine the effect of the treatment.

ob/ob Mouse Study

-

Animal Model: This study was conducted using 9-week-old B6.V-Lepob mice, a model of genetic obesity and insulin resistance.

-

Drug Administration: this compound was administered orally at a dose of 10 mg/kg for 14 days. A comparator group received the full PPARγ agonist pioglitazone at 30 mg/kg. The compounds were suspended in 0.5% methylcellulose and 2% Tween 80.

-

Sample Collection and Analysis: On the final day of the study, blood was collected for the measurement of plasma adiponectin, as well as other metabolic parameters such as insulin, triglycerides, and free fatty acids.

Visualizations

Signaling Pathway of PPARγ-Mediated Adiponectin Expression

The following diagram illustrates the established signaling pathway through which PPARγ agonists stimulate the expression of the adiponectin gene. This compound, as a partial agonist, would be expected to activate this pathway to a lesser extent than a full agonist.

Caption: PPARγ activation pathway for adiponectin expression.

Experimental Workflow for In Vivo Studies

This diagram outlines the general workflow for the preclinical in vivo studies cited in this guide.

Caption: General workflow for in vivo studies.

References

An In-depth Technical Guide to Indeglitazar: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indeglitazar, also known as PPM-204 and PLX-204, is a small molecule that was developed as a pan-agonist for the peroxisome proliferator-activated receptors (PPARs), with activity towards all three subtypes: alpha (α), delta (δ), and gamma (γ).[1][2][3] It was investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) due to its potential to simultaneously address hyperglycemia and dyslipidemia.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, including quantitative data, experimental methodologies, and a visualization of its signaling pathway.

Chemical Properties and Structure

This compound is an indolyl carboxylic acid derivative. Its chemical structure and key identifying information are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-[5-methoxy-1-(4-methoxybenzenesulfonyl)-1H-indol-3-yl]propanoic acid | |

| Synonyms | PPM-204, PLX-204 | |

| CAS Number | 835619-41-5 | |

| Molecular Formula | C₁₉H₁₉NO₆S | |

| Molecular Weight | 389.42 g/mol | |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(CCC(=O)O)C3=C2C=CC(=C3)OC | |

| InChI Key | YMPALHOKRBVHOJ-UHFFFAOYSA-N | |

| Appearance | Solid powder |

Synthesis

The synthesis of this compound is a four-step process starting from the commercially available 5-methoxy-indolyl-3-carboxaldehyde. While a detailed, step-by-step protocol with reaction conditions and yields is not publicly available in the primary literature, the key transformation involves the sulfonylation of the indole nitrogen with a substituted benzenesulfonyl chloride.

Mechanism of Action

This compound is a pan-agonist of the PPAR nuclear receptor family, activating PPARα, PPARγ, and PPARδ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key feature of this compound is its profile as a partial agonist for PPARγ. This was a deliberate design strategy to potentially retain the insulin-sensitizing benefits of full PPARγ agonists (like thiazolidinediones) while mitigating side effects such as weight gain and edema. The structural basis for this partial agonism is attributed to the recruitment of a water molecule in the ligand-binding domain of PPARγ, which subtly alters the conformation of the receptor and its interaction with coactivators.

PPAR Signaling Pathway

The activation of PPARs by this compound leads to the regulation of a wide array of genes involved in glucose and lipid metabolism, and energy homeostasis. A simplified representation of the PPAR signaling pathway is depicted below.

Quantitative Data

In Vitro Activity

This compound's potency as a PPAR agonist has been characterized in both biochemical and cell-based assays.

| Assay Type | Target | EC₅₀ (µM) | Reference |

| Biochemical | PPARα | 0.51 | |

| PPARγ | 0.37 | ||

| PPARδ | 2.7 | ||

| Cellular Transactivation | PPARα | 0.99 | |

| PPARγ | 0.85 (45% partial agonism vs. rosiglitazone) | ||

| PPARδ | 1.3 (67% partial agonism vs. L-165041) | ||

| Preadipocyte Differentiation | - | 0.32 |

In Vivo Efficacy in Animal Models

Preclinical studies in models of diabetes and insulin resistance demonstrated this compound's beneficial effects on metabolic parameters.

| Animal Model | Treatment | Change in Glucose | Change in Insulin | Change in Triglycerides | Reference |

| Zucker Diabetic Fatty Rat | 10 mg/kg/day (i.v.) for 3 weeks | ↓ | ↓ | ↓ | |

| ob/ob Mouse | 10 mg/kg/day (oral) for 14 days | ↓ | ↓ | ↓ |

Pharmacokinetics

Pharmacokinetic parameters of this compound have been evaluated in rats, monkeys, and humans.

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng*hr/mL) | t₁/₂ (hr) | Bioavailability (%) | Reference |

| Rat | 2 (oral) | 884 | 10,724 | 10.9 | 66 | |

| Monkey | 2 (oral) | 480 | 6,000 | 12.0 | 79 | |

| Human (fasted) | 2 (oral) | 1,070 | 33,000 | >17 | Not Reported | |

| Human (fasted) | 4 (oral) | 2,050 | 65,000 | >17 | Not Reported |

Experimental Protocols

In Vitro PPAR Agonist Activity (AlphaScreen)

The in vitro PPAR agonist activity of this compound was determined using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle: This assay measures the ligand-dependent interaction between the PPAR ligand-binding domain (LBD) and a coactivator peptide. A donor bead is conjugated to the PPAR-LBD, and an acceptor bead is conjugated to a biotinylated coactivator peptide via streptavidin. Upon ligand binding, the conformational change in the PPAR-LBD promotes its interaction with the coactivator, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured.

Workflow:

Transcriptional Transactivation Assay

The cellular activity of this compound was assessed using a transcriptional transactivation assay.

Principle: This cell-based reporter gene assay measures the ability of a compound to activate a specific transcription factor. Cells are co-transfected with two plasmids: one expressing the full-length PPAR (or its LBD fused to a GAL4 DNA-binding domain) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPREs (or GAL4 upstream activating sequences). If the compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is cultured and co-transfected with the expression and reporter plasmids.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist.

-

Cell Lysis and Reporter Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to a control (e.g., β-galactosidase activity or total protein concentration) to account for variations in transfection efficiency and cell number. Dose-response curves are generated to determine EC₅₀ values.

Preadipocyte Differentiation Assay

The effect of this compound on adipogenesis was evaluated using a preadipocyte differentiation assay.

Principle: This assay assesses the ability of a compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature, lipid-accumulating adipocytes. PPARγ is a master regulator of adipogenesis, and its activation is a key initiating event.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are grown to confluence.

-

Differentiation Induction: Two days post-confluence, the culture medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of this compound or a reference compound.

-

Maturation: After a few days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound, and the cells are cultured for several more days to allow for lipid accumulation.

-

Quantification of Differentiation: The extent of differentiation is typically assessed by staining the accumulated lipid droplets with Oil Red O. The stained lipid can then be extracted and quantified spectrophotometrically.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of T2DM. A single-ascending dose Phase I study in healthy volunteers showed that this compound was safe and well-tolerated at doses of 2 and 4 mg/kg, with a long half-life of over 17 hours under fasted conditions. However, the development of this compound was subsequently discontinued.

Conclusion

This compound is a potent, orally bioavailable PPAR pan-agonist with a unique partial agonist profile for PPARγ. Its design was based on a scaffold-based drug discovery approach aimed at achieving a balanced activation of the three PPAR subtypes to effectively manage the multifaceted metabolic dysregulation in T2DM. While preclinical and early clinical data were promising, its development was not pursued to market approval. Nevertheless, the study of this compound has provided valuable insights into the structural biology of PPARs and the potential for developing selective PPAR modulators with improved therapeutic profiles.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Indeglitazar in vitro PPAR Transactivation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indeglitazar (also known as PPM-204) is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, demonstrating activity against all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2] It was developed as a potential treatment for type 2 diabetes mellitus, aiming to combine the beneficial effects of activating all three PPAR isoforms while mitigating the side effects associated with full PPARγ agonists by exhibiting partial agonism at this receptor.[1][3] In vitro PPAR transactivation assays are fundamental for characterizing the potency and efficacy of compounds like this compound. These cell-based assays measure the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene.[4]

This document provides a detailed protocol for an in vitro PPAR transactivation assay to evaluate the activity of this compound, along with data presentation and visualizations to facilitate understanding and application.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity on the three human PPAR subtypes as determined by transcriptional transactivation assays.

| Compound | PPAR Subtype | EC50 (μM) | Efficacy | Reference |

| This compound | PPARα | 0.042 | Full Agonist | |

| This compound | PPARγ | 0.240 | Partial Agonist | |

| This compound | PPARδ | 0.015 | Full Agonist |

Experimental Protocols

This protocol describes a transient co-transfection reporter assay using a mammalian cell line to determine the functional potency of this compound on human PPARα, PPARγ, and PPARδ. The general principle involves introducing plasmids encoding a PPAR subtype and a reporter gene into host cells. Activation of the receptor by a ligand like this compound drives the expression of the reporter gene, which can be quantified.

Materials and Reagents

-

Cell Line: HEK293 or COS-7 cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Expression Plasmids:

-

pCMV-hPPARα (human PPARα full-length cDNA)

-

pCMV-hPPARγ (human PPARγ full-length cDNA)

-

pCMV-hPPARδ (human PPARδ full-length cDNA)

-

-

Reporter Plasmid: pPPRE-luc (containing multiple PPAR response elements upstream of a firefly luciferase reporter gene)

-

Internal Control Plasmid: pRL-TK (Renilla luciferase for normalization)

-

Transfection Reagent: Lipofectamine 2000 or similar

-

Test Compound: this compound

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar

-

Apparatus: Luminometer for 96-well plates

Experimental Workflow

Caption: Experimental workflow for the PPAR transactivation assay.

Step-by-Step Protocol

-

Cell Seeding (Day 1):

-

Trypsinize and count HEK293 cells.

-

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

-

Incubate at 37°C, 5% CO2 overnight.

-

-

Transfection (Day 2):

-

For each well, prepare a transfection mix containing:

-

50 ng of the respective PPAR expression plasmid (e.g., pCMV-hPPARα).

-

100 ng of the pPPRE-luc reporter plasmid.

-

10 ng of the pRL-TK internal control plasmid.

-

-

Dilute the plasmids and the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh culture medium.

-

-

Compound Treatment (Day 3):

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 10^-10 M to 10^-5 M).

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 18-24 hours at 37°C.

-

-

Luciferase Assay (Day 4):

-

Remove the medium from the wells.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit protocol.

-

Data Analysis

-

Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.

-

Fold Activation: Calculate the fold activation for each this compound concentration by dividing the normalized luciferase activity by the normalized activity of the vehicle control.

-

Dose-Response Curve: Plot the fold activation against the logarithm of the this compound concentration.

-

EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression. Upon binding to a ligand such as this compound, PPARs undergo a conformational change, heterodimerize with the retinoid X receptor (RXR), and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to initiate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Caption: Simplified PPAR signaling pathway upon ligand activation.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Indeglitazar Potency using Cell-based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indeglitazar is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three isoforms: PPARα, PPARγ, and PPARδ.[1][2][3][4] As a modulator of these key nuclear receptors, this compound influences the transcription of genes involved in glucose and lipid metabolism.[1] Notably, it acts as a partial agonist for PPARγ. Accurate and reproducible measurement of its potency is critical for research and development. This document provides detailed protocols for cell-based assays to characterize the potency of this compound.

Data Presentation

The following tables summarize the quantitative data on this compound's potency in various cell-based assays.

Table 1: Cellular Transactivation Potency of this compound

| PPAR Isotype | EC50 (µM) | Reference Compound |

| PPARα | 0.99 | Full agonist |

| PPARγ | 0.85 | Rosiglitazone |

| PPARδ | 1.3 | L-165041 |

| Data sourced from cellular transactivation assays. |

Table 2: Biochemical Binding Affinity of this compound

| PPAR Isotype | EC50 (µM) |

| PPARα | 0.51 |

| PPARγ | 0.37 |

| PPARδ | 2.7 |

| Data sourced from biochemical assays. |

Table 3: Preadipocyte Differentiation Potency of this compound

| Compound | EC50 (µM) |

| This compound | 0.32 |

| Rosiglitazone | 0.013 |

| Data sourced from a preadipocyte differentiation assay. |

Signaling Pathway

The binding of this compound to PPARs initiates a cascade of molecular events leading to the regulation of target gene expression.

References

- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Investigating the Effects of Indeglitazar in the Zucker Diabetic Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction